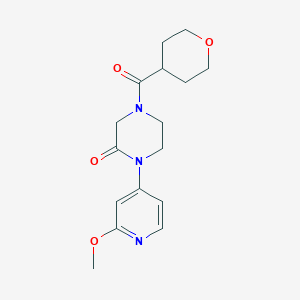![molecular formula C11H17N3O2S B2959321 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide CAS No. 1280978-97-3](/img/structure/B2959321.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as DMMPA, and it is a pyrimidine derivative that has been synthesized through various methods. In
作用機序
The mechanism of action of DMMPA involves its binding to the adenosine A3 receptor, which leads to the activation of various signaling pathways in the body. This activation results in the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. DMMPA has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
生化学的および生理学的効果
DMMPA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. In addition, DMMPA has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. DMMPA has also been studied for its potential use in the treatment of cardiovascular diseases due to its ability to reduce inflammation and modulate the immune response.
実験室実験の利点と制限
DMMPA has several advantages for lab experiments, including its high yield of synthesis, its ability to interact with specific receptors in the body, and its potential applications in various fields of medicine and pharmacology. However, DMMPA also has limitations for lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of DMMPA, including its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Further research is needed to determine the safety and efficacy of DMMPA, as well as its potential side effects and interactions with other drugs. In addition, future studies could focus on the development of new synthesis methods for DMMPA and the optimization of its pharmacological properties. Overall, DMMPA has significant potential for use in the field of medicine and pharmacology, and further research is needed to fully explore its potential applications.
合成法
DMMPA can be synthesized through various methods, including the reaction of 2-amino-4,6-dimethyl-5-thiomethylpyrimidine with N-methoxypropanamide in the presence of a base such as sodium hydride. This method results in the formation of DMMPA with a yield of approximately 70%. Other methods of synthesis include the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with N-methoxypropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
DMMPA has potential applications in the field of medicine and pharmacology due to its ability to interact with specific receptors in the body. Research has shown that DMMPA can bind to the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. DMMPA has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
特性
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-9(5-6-10(15)14-16-3)8(2)13-11(12-7)17-4/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBNDUAEHDEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

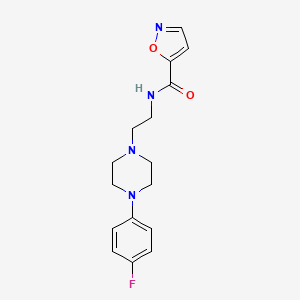
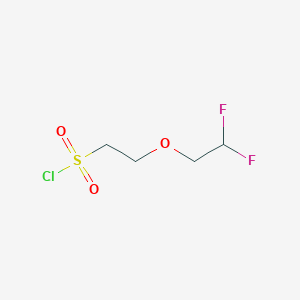
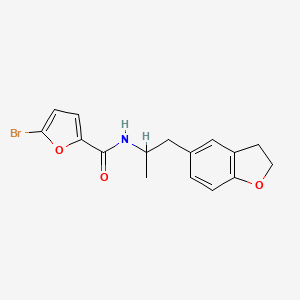
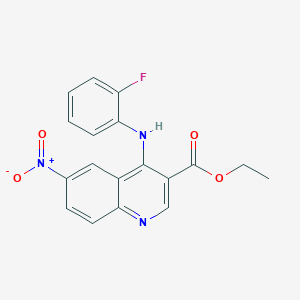
![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)
![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2959248.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)
![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)
